6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine
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Overview
Description
Preparation Methods
The synthesis of 2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid involves several steps:
Formation of the pyrimidine ring: The initial step involves the formation of the pyrimidine ring by reacting 5-chlorothiophene-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate.
Substitution reaction: The resulting intermediate undergoes a substitution reaction with 4-aminobenzylamine to form the desired product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Scientific Research Applications
2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phosphodiesterase inhibitors.
Biology: The compound is utilized in biological studies to understand the role of PDE4B in cellular processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions involving cAMP dysregulation.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The compound exerts its effects by selectively inhibiting PDE4B, an enzyme responsible for breaking down cAMP. By inhibiting PDE4B, the compound increases cAMP levels in cells, leading to reduced inflammation and improved cellular responses. This mechanism is particularly beneficial in conditions such as asthma, chronic obstructive pulmonary disease, and other inflammatory diseases .
Comparison with Similar Compounds
2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid is unique due to its high selectivity for PDE4B over other phosphodiesterase isoforms. Similar compounds include:
Rolipram: A non-selective PDE4 inhibitor with broader activity but less specificity.
Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease, but with different selectivity profiles.
Cilomilast: A PDE4 inhibitor with applications in respiratory diseases, but with varying efficacy compared to 2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid
This detailed article provides a comprehensive overview of the compound “6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-7-8(10-4)12-5(2)11-7/h3H,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEWLDQFLSXJAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=NC(=N2)C)N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=NC(=N2)C)N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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